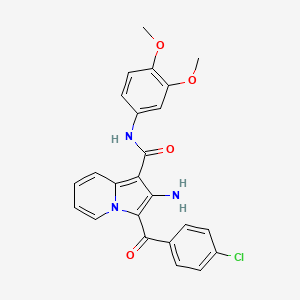
2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O4 and its molecular weight is 449.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on a review of relevant literature.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Indolizine core : A bicyclic structure that contributes to the compound's biological activity.
- Amino group : Enhances solubility and may influence receptor interactions.
- Chlorobenzoyl moiety : Potentially enhances binding affinity to target proteins.
- Dimethoxyphenyl group : May contribute to lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related indolizine derivative was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Apoptosis induction |
| MCF-7 (Breast) | 12.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18.7 | Inhibition of PI3K/Akt signaling pathway |
Allosteric Modulation
The compound has been investigated for its role as an allosteric enhancer of the A1 adenosine receptor. Studies suggest that modifications at the 4-position of similar compounds can significantly affect their ability to enhance receptor activity, indicating a structure-activity relationship that could be exploited for drug design .
The mechanisms through which This compound exerts its biological effects include:
- Receptor Binding : The compound's structural features allow it to bind effectively to specific receptors, enhancing or inhibiting their activity.
- Signal Transduction Pathways : It may modulate key pathways involved in cell proliferation and survival, particularly through interactions with G protein-coupled receptors (GPCRs).
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
-
Study on Antitumor Activity :
- In vitro studies demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
- The mechanism was linked to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
-
Study on Allosteric Enhancement :
- Research showed that the compound enhanced the binding affinity of adenosine at the A1 receptor, leading to improved therapeutic outcomes in models of ischemia-reperfusion injury.
属性
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-18-11-10-16(13-19(18)32-2)27-24(30)20-17-5-3-4-12-28(17)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHHJWNVSZJCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













